2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
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Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrido[3,4-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound . The compound also contains a benzyl group and a p-tolyl group, which are both derived from benzene .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the benzyl and p-tolyl groups suggests that the compound has aromatic properties .Scientific Research Applications
Structural Analogues and Their Applications
Anticancer Activity : Compounds related to pyrido[3,4-d]pyrimidines, such as certain 5-deaza analogues of aminopterin and folic acid, have shown significant anticancer activity both in vitro and in vivo. These compounds were synthesized through complex multi-step reactions starting from cyanouracils, indicating the versatility of pyrimidine derivatives in drug development (Su et al., 1986).
Antimicrobial Activity : Research on pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine as the starting material has revealed good antibacterial and antifungal activities. This underscores the potential of pyrimidine derivatives in addressing microbial resistance (Hossan et al., 2012).
Enzyme Inhibition : Pyrimidine derivatives have also been studied for their potential to inhibit crucial biological enzymes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets in cancer therapy. For instance, certain 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have shown potent dual inhibitory activity against these enzymes, suggesting a possible application of the compound in similar therapeutic areas (Gangjee et al., 2008).
Structural Studies : Compounds with pyrimidine cores have been subjects of structural studies to understand their conformation and potential interactions with biological targets. Such studies can provide insights into the design of more effective molecules for therapeutic applications. For example, crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, highlighting the importance of molecular conformation in biological activity (Subasri et al., 2016).
properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-22-8-12-24(13-9-22)18-32-29(36)21-35-30(26-14-10-23(2)11-15-26)33-28-20-34(17-16-27(28)31(35)37)19-25-6-4-3-5-7-25/h3-15H,16-21H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHDQZOLGNICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide |
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